molecular formula C19H19N5O2 B2368751 Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706319-85-8

Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2368751
CAS No.: 1706319-85-8
M. Wt: 349.394
InChI Key: HGVHQQNXJVBNEK-UHFFFAOYSA-N
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Description

Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of amidoximes with carboxylic acids or their derivatives.

    Coupling reactions: The pyrazine and oxadiazole intermediates are then coupled with piperidine derivatives under suitable conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final condensation: The final step involves the condensation of the coupled intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • Phenyl(3-((3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

Phenyl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or quinoline rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

phenyl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(15-6-2-1-3-7-15)24-10-4-5-14(13-24)11-17-22-18(23-26-17)16-12-20-8-9-21-16/h1-3,6-9,12,14H,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVHQQNXJVBNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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